4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1379308-33-4 . It has a molecular weight of 314.9 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5HCl2IN4/c6-2-1-3 (8)11-12-4 (1)10-5 (7)9-2/h (H,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a solid substance . It is stored in a refrigerator .Scientific Research Applications
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis of N-substituted Azacalix Pyrimidines
4,6-Dichloropyrimidine, a derivative of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, has been used in the synthesis of N-substituted azacalix pyrimidines .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
4,6-Dichloropyrimidine has also been used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
Another application of 4,6-Dichloropyrimidine is in biarylpyrimidine synthesis involving biaryl cross-coupling .
Synthesis of 2,4-Dichloropyrimidine Derivatives
In recent years, 2,4-dichloropyrimidine derivatives, which can be synthesized from 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, have found wide application in drug design .
Cyclization and Chlorination
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The inhibition of CDK2 by 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It is known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
properties
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISZHQCUXIBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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